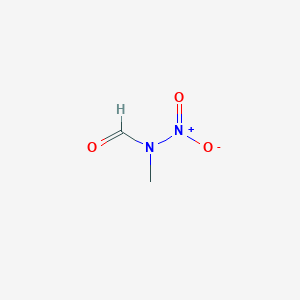
Formamide, N-methyl-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-methylformamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In industrial settings, the production of Formamide, N-methyl-N-nitro-, often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-methyl-N-nitro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroformaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-N-aminoformamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Nitroformaldehyde and other oxidized derivatives.
Reduction: N-methyl-N-aminoformamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
Formamide, N-methyl-N-nitro-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Formamide, N-methyl-N-nitro-, involves its interaction with molecular targets through its nitro and formamide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-nitroformamide: Lacks the methyl group, affecting its solubility and reactivity.
N-methyl-N-phenylformamide: Contains a phenyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
Formamide, N-methyl-N-nitro-, is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
59476-43-6 |
|---|---|
Formule moléculaire |
C2H4N2O3 |
Poids moléculaire |
104.07 g/mol |
Nom IUPAC |
N-methyl-N-nitroformamide |
InChI |
InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3 |
Clé InChI |
MJYOVCYHOSCGAY-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
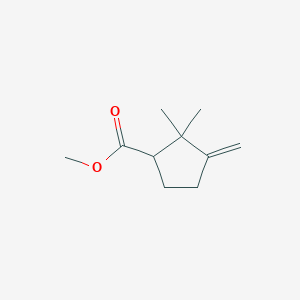
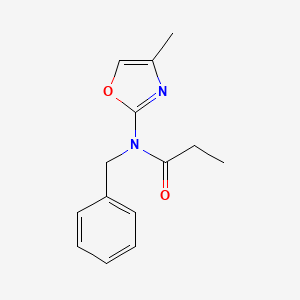

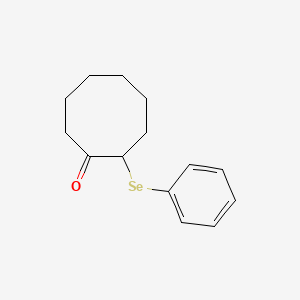
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
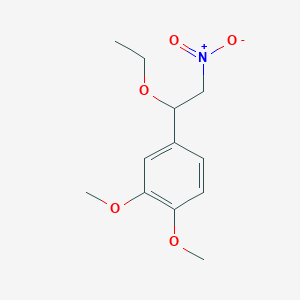
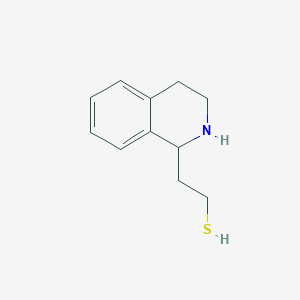
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
